Product packaging for 1,3-dimethyl-1H-pyrazol-5-ol(Cat. No.:CAS No. 3201-29-4)

1,3-dimethyl-1H-pyrazol-5-ol

Cat. No.: B3025279
CAS No.: 3201-29-4
M. Wt: 112.13 g/mol
InChI Key: JXPVQFCUIAKFLT-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H-pyrazol-5-ol (CAS 5203-77-0) is a versatile pyrazole derivative of significant interest in medicinal chemistry and organic synthesis. This compound serves as a fundamental building block for the development of novel heterocyclic compounds, particularly through Knoevenagel condensation and reduction reactions to create more complex structures . Its core value lies in its role as a privileged scaffold in antimicrobial research. Recent studies have shown that derivatives synthesized from this compound exhibit potent antibacterial activity against both methicillin-susceptible and methicillin-resistant strains of Staphylococcus aureus (MSSA and MRSA), as well as potent antifungal activity against Aspergillus niger . Some of these novel compounds have demonstrated minimum inhibitory concentration (MIC) values as low as 4 µg/mL, rivaling or exceeding the activity of standard antibiotics like ciprofloxacin . Molecular docking studies suggest that the antimicrobial mechanism of action may involve targeting essential bacterial and fungal enzymes, such as dihydrofolate reductase (DHFR) from Staphylococcus aureus and N-myristoyltransferase (NMT) from Candida albicans . Promising in silico ADMET profiles further highlight the drug discovery potential of compounds derived from this pyrazole core . Beyond its antimicrobial applications, the pyrazole moiety is a recognized pharmacophore found in numerous therapeutic agents across diverse categories, including anti-inflammatory, anticancer, antidepressant, and anti-obesity drugs . A key chemical feature of this compound is its ability to exist in different tautomeric forms (OH, CH, and NH), a equilibrium that is highly dependent on the solvent environment and critically influences its reactivity and application in synthetic pathways . This product is classified as a hazardous chemical. Please refer to the Safety Data Sheet for comprehensive handling information. Hazard Statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Intended Use: This product is for research and further manufacturing use only. It is not intended for direct human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2O B3025279 1,3-dimethyl-1H-pyrazol-5-ol CAS No. 3201-29-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-4-3-5(8)7(2)6-4/h3,6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPVQFCUIAKFLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377598
Record name 1,3-dimethyl-1H-pyrazol-5-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5203-77-0
Record name 1,3-dimethyl-1H-pyrazol-5-ol
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Record name 1,3-dimethyl-1H-pyrazol-5-ol
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Synthetic Methodologies for 1,3 Dimethyl 1h Pyrazol 5 Ol and Its Derivatives

Cyclization Reactions in 1,3-Dimethyl-1H-pyrazol-5-ol Synthesis

The formation of the this compound core relies on key cyclization strategies that have been refined over time. These methods provide reliable routes to the pyrazole (B372694) ring system.

Condensation of 1,3-Diketones with Hydrazine (B178648) Derivatives

A foundational and widely employed method for synthesizing pyrazole derivatives is the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. nih.govmdpi.com This approach is straightforward and allows for the creation of polysubstituted pyrazoles. nih.gov The reaction between a β-diketone and a hydrazine can, however, lead to the formation of two regioisomers, a challenge that chemists must often address. nih.govmdpi.com The reaction conditions, such as the solvent and catalyst, can be optimized to favor the desired isomer. For instance, the use of aprotic dipolar solvents has been shown to provide better results than polar protic solvents in some cases. nih.gov

A specific example involves the reaction of a 1,3-diketone with methylhydrazine. The greater nucleophilicity of the nitrogen atom bearing the methyl group often directs the initial Michael addition to the triple bond of an acetylenic ketone, a common precursor to in-situ generated 1,3-diketones, followed by intramolecular imine formation. nih.gov

ReactantsCatalyst/SolventProduct(s)Key Observation
1,3-Diketone, Hydrazine DerivativeEthylene Glycol1,3,5-Substituted PyrazolesGood to excellent yields at room temperature. mdpi.com
Acetylenic Ketone, MethylhydrazineEthanol (B145695)2 Regioisomeric PyrazolesThe more nucleophilic methylated nitrogen directs the reaction pathway. nih.gov
Aryl Hydrochloride Hydrazine, 1,3-DiketoneAprotic Dipolar Solvents1-ArylpyrazolesBetter regioselectivity compared to protic solvents. nih.gov

Reaction of 1,3-Dimethyl-5-pyrazolone (B118827) with Methyl Hydrazine Sulfate

Another route to this compound involves the use of 1,3-dimethyl-5-pyrazolone and methyl hydrazine sulfate. This method has been reported to produce the target compound in yields ranging from 76-83%. researchgate.net The reaction is typically carried out in a solvent such as ethanol or methanol (B129727) at temperatures between 0 and 78°C. researchgate.net

Cyclocondensation of Hydrazine Derivatives with β-Keto Esters

The reaction of hydrazine derivatives with β-keto esters is a classic and efficient method for the synthesis of pyrazolones. researchgate.netijpsr.com For the synthesis of this compound, methylhydrazine is reacted with a β-keto ester like ethyl acetoacetate. researchgate.net This reaction is often performed in an alcoholic solvent, such as methanol or ethanol, and may be heated to reflux to drive the cyclization and dehydration steps. researchgate.net This method is known for its high yields, with reports of up to 93% for the formation of the pyrazole intermediate.

A specific protocol involves the dropwise addition of methylhydrazine to a solution of the β-keto ester in methanol at room temperature, followed by a period of reflux.

ReactantsSolventTemperatureTimeYield (%)
Methylhydrazine, Ethyl AcetoacetateMethanolReflux (~65°C)2 hours~93
Methylhydrazine, Ethyl AcetoacetateEthanol/Methanol0-78°C1-16 hours66-100

Advanced Synthetic Strategies for this compound Derivatives

Once the this compound core is synthesized, it can be further functionalized to create a variety of derivatives with tailored properties. Advanced synthetic strategies allow for the introduction of diverse functional groups.

Synthesis of Acylpyrazoles from this compound

Acylpyrazoles are an important class of pyrazole derivatives. One method to synthesize these compounds is through the reaction of this compound with N-substituted isoindoline-1,3-dione derivatives. mdpi.com This reaction proceeds through the formation of a pyrazole ester intermediate, which then undergoes a Fries rearrangement to yield the final 4-aroylpyrazole product. mdpi.com The reaction utilizes a coupling agent such as 2-chloro-1-methylpyridinium (B1202621) iodide (CMPI). mdpi.com

Another general approach to N-acylpyrazoles involves the reaction of pyrazoles with acyl halides or anhydrides. rsc.org However, this can sometimes lead to different positional isomers. rsc.org The reaction of 1,3-diketones with acylhydrazines is also a common route to N-acylpyrazoles. rsc.org

Starting MaterialReagent(s)IntermediateFinal Product
This compoundN-substituted isoindoline-1,3-dione derivative, CMPIPyrazole ester4-Aroylpyrazole
PyrazoleAcyl halide or anhydride-N-Acylpyrazole
1,3-DiketoneAcylhydrazine-N-Acylpyrazolin-5-ol

Introduction of Nitrile Groups via Nucleophilic Substitution or Condensation

The introduction of a nitrile group onto the pyrazole ring can be achieved through several synthetic routes. One common method is nucleophilic substitution, where a halogenated acetonitrile (B52724) derivative, such as bromoacetonitrile (B46782) or chloroacetonitrile, reacts with a pyrazole derivative in the presence of a base like potassium carbonate. This reaction is typically carried out in a solvent like acetonitrile and may require heating.

Condensation reactions also provide a pathway to nitrile-containing pyrazoles. For instance, the reaction of 5-aminopyrazoles with reagents like malononitrile (B47326) can lead to the formation of pyrazolopyrimidines, which contain a cyano group. researchgate.net The Vilsmeier-Haack reaction can be used to generate formylpyrazoles, which can then be converted to nitriles through their oximes. mdpi.com

Pyrazole DerivativeReagent(s)Reaction TypeProduct
1,3-Dimethyl-1H-pyrazoleBromoacetonitrile, K₂CO₃Nucleophilic Substitution2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile
5-AminopyrazoleMalononitrileCondensation/CyclizationPyrazolopyrimidine
3-FormylpyrazoleHydroxylamine hydrochloride, then Thionyl chlorideCondensation (Oxime formation), then DehydrationPyrazole-3-carbonitrile

Formation of Fused Heterocycles (e.g., Pyrazolo-pyrazinones, Pyrazolo[1,5-a]pyrimidines)

The fusion of a pyrazole ring with other heterocyclic systems leads to compounds with diverse chemical properties. The synthesis of pyrazolo-pyrazinones and pyrazolo[1,5-a]pyrimidines from this compound derivatives serves as a key strategy in developing novel molecular architectures.

Pyrazolo-pyrazinones:

A notable synthetic route to pyrazolo[3,4-b]pyrazin-5-ones involves the reaction of D,L-α-amino acids with 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole. znaturforsch.com This process proceeds through the formation of N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acids, which then undergo reductive lactamization to yield the final fused heterocyclic systems. znaturforsch.com For instance, the reaction with glycine (B1666218) under acidic conditions (HCl) and reflux leads to the formation of pyrazolo[3,4-b]pyrazin-5-one.

Pyrazolo[1,5-a]pyrimidines:

Pyrazolo[1,5-a]pyrimidines are a significant class of N-heterocycles, and their synthesis has been extensively studied. rsc.orgsemanticscholar.org A common and effective method involves the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. semanticscholar.orgmdpi.com Various synthetic strategies, including conventional heating and microwave-assisted methods, have been employed to improve reaction efficiency and yields. rsc.orgmdpi.com The use of palladium-catalyzed cross-coupling reactions has also enabled the introduction of diverse functional groups onto the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. rsc.org

A multi-step synthesis to obtain 2-methylpyrazolo[1,5-a]pyrimidine (B1316446) derivatives starts with the reaction of 5-amino-3-methylpyrazole with diethyl malonate. nih.gov The resulting dihydroxy-heterocycle is then chlorinated and subsequently reacted with morpholine (B109124) to introduce further substitutions. nih.gov

Reactant 1Reactant 2ConditionsProductYield
5-Amino-3-methylpyrazoleDiethyl malonateSodium ethanolate, reflux2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol89% nih.gov
2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diolPhosphorus oxychlorideReflux5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine61% nih.gov
5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidineMorpholinePotassium carbonate, acetone, RT7-Morpholino-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine94% nih.gov

Trifluoromethylthiolation of Pyrazolin-5-ones, including this compound

The introduction of a trifluoromethylthio (SCF3) group into organic molecules can significantly alter their physical and chemical properties. A bismuth(III)-promoted trifluoromethylthiolation of pyrazolin-5-ones using trifluoromethanesulfenamide has been reported as an effective method. nih.govacs.org In this reaction, 1,3-dimethyl-1H-pyrazol-5(4H)-one demonstrates high reactivity, affording the corresponding trifluoromethylthiolated product in excellent yield. nih.govacs.org

The reaction tolerates various substituents on the pyrazolin-5-one ring, including halogen groups, which provides opportunities for further molecular modifications. nih.gov

SubstrateProductYield
1,3-Dimethyl-1H-pyrazol-5(4H)-one1,3-Dimethyl-4-((trifluoromethyl)thio)-1H-pyrazol-5-ol92% nih.gov
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one3-Methyl-1-phenyl-4-((trifluoromethyl)thio)-1H-pyrazol-5-ol85% nih.gov
1,3-Diphenyl-1H-pyrazol-5(4H)-one1,3-Diphenyl-4-((trifluoromethyl)thio)-1H-pyrazol-5-ol83% nih.gov

Multi-Component Reactions for Pyrazole Scaffold Construction

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govrsc.orgrsc.org This approach is highly atom-economical and efficient. nih.gov Various MCRs have been developed for the synthesis of pyrazole and its fused derivatives. mdpi.comnih.gov

One example is the four-component reaction of aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate, often catalyzed by a base like piperidine (B6355638) or an organocatalyst like taurine, to produce highly substituted pyrano[2,3-c]pyrazoles. rsc.orgmdpi.com These reactions can often be performed in environmentally friendly solvents like water. nih.govnih.gov

The synthesis of 4,4′-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives can be achieved through a one-pot, pseudo-five-component reaction of hydrazine hydrate, ethyl acetoacetate, and various aldehydes in water. academie-sciences.fr

AldehydeCatalystProductYield
BenzaldehydeSodium acetate (B1210297)4,4′-(Phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)97% nih.gov
2-NitrobenzaldehydeSodium acetate4,4′-[(2-Nitrophenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)95% nih.gov
4-HydroxybenzaldehydeSodium acetate4,4′-[(4-Hydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)97% nih.gov

Reaction Condition Optimization for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include solvent polarity, temperature, and the choice of catalyst.

Solvent Polarity Effects

The polarity of the solvent can significantly influence the reaction rates and outcomes in the synthesis of pyrazole derivatives. For the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives, polar solvents like water have been shown to be highly effective, while aprotic or non-polar solvents such as dichloromethane, benzene, and ethyl acetate result in poor yields. academie-sciences.fr This is attributed to the stabilization of reaction intermediates through hydrogen bonding at the organic-water interface. academie-sciences.fr The tautomeric equilibrium of pyrazole derivatives, such as this compound, is also influenced by solvent polarity, which can affect reactivity. mdpi.com Theoretical studies have shown that the dipole moment of pyrazole increases with increasing solvent polarity. researchgate.net

Temperature and Catalysis

Temperature is a critical factor in controlling the rate and selectivity of chemical reactions. For the synthesis of this compound, reflux conditions are often employed. Catalysts are frequently used to enhance reaction rates and improve regioselectivity. Both acidic (e.g., acetic acid) and basic (e.g., K₂CO₃) catalysts can be utilized in the cyclocondensation reaction to form the pyrazole core. In the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol)s, alum (KAl(SO₄)₂·12H₂O) has been used as an efficient and reusable catalyst under solvent-free conditions at 60 °C. researchgate.net

Industrial and Scale-Up Considerations in this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and related pyrazolone (B3327878) derivatives necessitates a focus on process optimization to ensure efficiency, cost-effectiveness, and safety. Key objectives in scaling up production include increasing reaction efficiency, enhancing product purity, and simplifying operational procedures. google.com Novel multi-component catalyst systems have been developed to improve reaction efficiency and selectivity, leading to higher purity of the target product. google.com Such advancements are critical as they can simplify reaction processes and optimize the environmental conditions required for the reaction, thereby boosting the output efficiency of the desired product. google.com

Continuous Flow Reactors and Automated Systems

In recent years, continuous flow chemistry has emerged as a superior alternative to traditional batch processing for the industrial synthesis of pyrazole derivatives. researchgate.netmdpi.com This methodology offers significant advantages in terms of safety, efficiency, and scalability. Continuous flow reactors, such as microreactors or continuously stirred tank reactors (CSTRs), provide excellent heat and mass transfer, allowing for precise control over reaction parameters and leading to improved yields and selectivity. google.com

Automated systems are frequently integrated with continuous flow setups to further enhance production. researchgate.net These systems allow for high-throughput synthesis with in-line analysis for real-time monitoring and control of the reaction process. researchgate.net This level of automation not only ensures consistent product quality but also facilitates rapid screening and optimization of reaction conditions. researchgate.net For the synthesis of a related compound, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, performing the reaction in a continuous manner is noted as the preferred method for industrial purposes. google.com The combination of continuous flow reactors and automation represents a key strategy in the modern, efficient production of this compound and its derivatives, aligning with the increasing demand for fast and efficient synthesis of chemical compounds. researchgate.net

Data on Continuous Flow Synthesis of Pyrazole Derivatives

Synthesis ApproachKey FeatureReported Advantage(s)YieldResidence/Reaction TimeSource(s)
Flow Synthesis of Pyrazole-4-carboxylates Reaction of vinylidene keto esters with hydrazine derivativesGood to very good yields with excellent regioselectivity.62-82%Not specified, but inherent to flow processes. mdpi.com
Transition Metal-Free Flow Synthesis Reaction of terminal aryl alkynes with hydrazine derivativesMild reaction conditions, avoids metal catalysts.20-77%~70 minutes mdpi.com
Flow Synthesis via [2+3] Cycloaddition Reaction of in situ generated diazo compounds with alkynes/alkenesSafer method, significant reduction in reaction time compared to batch.48-99%30 minutes mdpi.com
Industrial Continuous Reaction General method for pyrazol-5-ol derivativesSuitability for large-scale production using microreactors or CSTRs.High SelectivityContinuous google.com

Chemical Reactivity and Derivatization of 1,3 Dimethyl 1h Pyrazol 5 Ol for Research Purposes

Electrophilic and Nucleophilic Reactions of the Pyrazole (B372694) Ring

The pyrazole ring in 1,3-dimethyl-1H-pyrazol-5-ol is susceptible to both electrophilic and nucleophilic attacks, with the regioselectivity of these reactions being influenced by the existing substituents. nih.gov Generally, electrophilic substitution reactions are favored at the 4-position of the pyrazole ring, which is the most nucleophilic site. nih.govmdpi.com Conversely, nucleophilic attacks are more likely to occur at positions 3 and 5. nih.gov

Oxidation Reactions of the Hydroxyl Group

The hydroxyl group at the 5-position of this compound can undergo oxidation. Under controlled conditions with reagents like hydrogen peroxide, it can be converted to the corresponding ketone, 1,3-dimethyl-1H-pyrazole-5-one. More potent oxidizing agents, such as potassium permanganate (B83412) in an acidic medium, can lead to the formation of pyrazolo-quinone derivatives. The hydroxyl group's presence is crucial for the compound's interaction with molecular targets, as it can influence binding affinity and specificity.

Table 1: Oxidation Reactions of this compound

Oxidizing AgentConditionsProductYield (%)
Hydrogen peroxide (H₂O₂)H₂O1,3-Dimethyl-1H-pyrazole-5-one78–85
Potassium permanganate (KMnO₄)Acidic mediumPyrazolo-quinone derivatives62

Alkylation and Acylation of the hydroxyl Group

The hydroxyl group of this compound readily participates in nucleophilic substitution reactions, including alkylation and acylation.

Alkylation: This process involves treating the compound with alkyl halides, such as methyl iodide or ethyl bromide, in the presence of a base like sodium hydride in dimethylformamide (DMF). This reaction typically occurs at temperatures between 60–80°C and yields 5-alkoxy-1,3-dimethyl-1H-pyrazole derivatives with yields ranging from 70–88%.

Acylation: Acylation can be achieved using acylating agents like acetyl chloride or benzoyl chloride in the presence of a base such as pyridine. A specific example involves the reaction with N-substituted isoindoline-1,3-dione derivatives and 2-chloro-1-methylpyridinium (B1202621) iodide (CMPI) to form the corresponding pyrazole esters. mdpi.comresearchgate.net These esters can then undergo a Fries rearrangement to produce 4-aroylpyrazoles. mdpi.comresearchgate.net

Table 2: Alkylation and Acylation of this compound

ReactionReagentsProduct TypeConditionsYield (%)
AlkylationAlkyl halides (e.g., CH₃I, C₂H₅Br), NaH/DMF5-Alkoxy-1,3-dimethyl-1H-pyrazole60–80°C, 6–8 h70–88
AcylationAcetyl chloride or benzoyl chloride, pyridine5-Acyloxy-1,3-dimethyl-1H-pyrazoleNot specifiedNot specified
AcylationN-substituted isoindoline-1,3-dione derivatives, CMPIPyrazole estersNot specifiedNot specified

Nucleophilic Aromatic Substitution at the 4-position

The 4-position of the pyrazole ring is the most nucleophilic and is therefore the preferred site for electrophilic aromatic substitution. nih.govmdpi.com However, derivatization at this position can also be achieved through nucleophilic aromatic substitution on precursors where a leaving group is present at the 4-position. For instance, a chloro group at this position can participate in SNAr reactions. vulcanchem.com

A study on the trifluoromethylthiolation of pyrazolin-5-ones demonstrated that 1,3-dimethyl-1H-pyrazol-5(4H)-one exhibits excellent reactivity, affording the 4-((trifluoromethyl)thio) derivative in high yield. acs.org This reaction proceeds via a proposed mechanism involving the formation of an electrophilic trifluoromethylthiolating reagent. acs.org

Functionalization of Peripheral Groups

The methyl groups on the pyrazole ring of this compound can also be targeted for functionalization, although reactions involving the hydroxyl group and the pyrazole ring itself are more common.

Carboxylation for Amide and Ester Precursors

A key derivatization strategy involves carboxylation to create precursors for amides and esters. Reacting this compound with a Vilsmeier-Haack reagent, such as phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), can introduce a formyl group, which can then be oxidized to a carboxylic acid. encyclopedia.pub This carboxylic acid derivative is a versatile intermediate for the synthesis of various amides and esters. For example, pyrazole-4-carboxylic acids have been synthesized from isoxazole-5(4H)-ones using a ruthenium catalyst. mdpi.comencyclopedia.pub

Reactivity of Nitrile-functionalized Derivatives

The introduction of a nitrile group, typically at the 5-position to form 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetonitrile, enhances the compound's reactivity and its potential for interaction with biological targets. This functionalization is often achieved through nucleophilic substitution or condensation reactions. For example, reacting 1,3-dimethyl-1H-pyrazole with a halogenated acetonitrile (B52724) like bromoacetonitrile (B46782) in the presence of a base such as potassium carbonate can introduce the acetonitrile group.

The nitrile group itself can undergo various chemical transformations:

Oxidation: The nitrile-functionalized derivative can be oxidized to form corresponding oxides.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, allowing for the creation of a variety of substituted derivatives.

Formation of Coordination Complexes with Metal Ions

The molecular architecture of this compound, featuring strategically positioned donor atoms, facilitates its interaction with metal ions to form stable coordination complexes. This chelating ability is a cornerstone of its application in various research domains, enabling the construction of novel materials with tailored electronic and structural properties.

Bidentate Ligand Behavior of this compound

This compound typically functions as a bidentate ligand in the formation of metal complexes. vulcanchem.com This chelating behavior is attributed to the presence of a hydroxyl group (-OH) at the C5 position and an adjacent nitrogen atom (N2) within the pyrazole ring. vulcanchem.com These two atoms act as donor sites, coordinating simultaneously to a single metal center to form a stable five-membered ring structure. This mode of coordination is crucial for the formation of well-defined and robust metal-ligand frameworks. The deprotonation of the hydroxyl group often occurs upon complexation, leading the ligand to act as a monoanionic bidentate chelator.

Synthesis and Characterization of Metal-Pyrazolyl Complexes (e.g., Cu(II), Fe(III))

The synthesis of coordination complexes with this compound is generally achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of metal salt and solvent system can influence the stoichiometry and structure of the resulting complex. For instance, complexes with copper(II) and iron(III) have been successfully synthesized and studied.

The reaction of this compound with copper(II) nitrate (B79036) trihydrate in ethanol (B145695) yields a Cu(II)-pyrazolyl complex. Similarly, combining the ligand with iron(III) chloride in a methanol (B129727)/water mixture results in the formation of an Fe(III) coordination polymer.

Table 1: Synthesis of Representative Metal Complexes
Metal IonMetal SaltSolventProduct Type
Cu(II)Cu(NO₃)₂·3H₂OEthanolCu(II)-pyrazolyl complex
Fe(III)FeCl₃Methanol/WaterFe(III) coordination polymer

Role in Catalysis and Magnetic Materials

The metal complexes derived from this compound exhibit potential for application in the fields of catalysis and materials science.

Catalysis: Copper(II) complexes synthesized from this ligand have been noted for their potential catalytic applications. While the specific reactions are a subject of ongoing research, pyrazolone-based metal complexes are known to catalyze various organic transformations, including oxidation and coupling reactions. researchgate.net The ability of the metal center to exist in multiple oxidation states, stabilized by the pyrazolyl ligand, is a key feature that underpins this catalytic potential.

Magnetic Materials: Iron(III) complexes of this compound are of particular interest for the development of new magnetic materials. The reaction with Fe(III) can lead to the formation of coordination polymers, where the pyrazolyl ligand bridges multiple metal centers, creating extended one-, two-, or three-dimensional networks. The magnetic properties of these materials are dictated by the nature of the metal ion and the superexchange interactions mediated by the bridging ligands. The study of these interactions is a fundamental aspect of designing molecular magnets with specific magnetic behaviors, such as ferromagnetic or antiferromagnetic coupling.

Advanced Analytical Techniques in the Characterization of 1,3 Dimethyl 1h Pyrazol 5 Ol

Spectroscopic Analysis

Spectroscopy is a cornerstone in the analysis of 1,3-dimethyl-1H-pyrazol-5-ol, offering deep insights into its structural features and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound and is particularly vital for studying its tautomeric equilibria. ias.ac.in The compound can exist in several tautomeric forms, and their relative populations are often dependent on the solvent used for analysis. ias.ac.in Investigations have shown that in a non-polar solvent like chloroform-d (B32938) (CDCl₃), the compound predominantly exists in the CH-form. ias.ac.in However, in a polar aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆), it coexists as a mixture of different forms, including the OH-form and the NH-form. ias.ac.in

The chemical shifts observed in both ¹H and ¹³C NMR spectra provide definitive evidence for the structural assignments of these tautomers. researchgate.netlookchem.com For instance, the ¹³C NMR spectrum reveals characteristic signals for the pyrazole (B372694) ring carbons, which can shift depending on the tautomeric form present. researchgate.net The presence of methyl groups at the 1 and 3 positions can also influence the electronic environment and, consequently, the chemical shifts of the ring atoms. researchgate.net

Table 1: Representative NMR Chemical Shift Data for Pyrazole Derivatives.
NucleusSolventChemical Shift (δ, ppm) RangeAssignment
¹HDMSO-d₆7.9–8.7Pyrazole NH beilstein-journals.org
¹HDMSO-d₆7.2–7.7Pyrazole CH beilstein-journals.org
¹³CDMSO-d₆152.1–157.3Pyrazole C=O / C-OH rsc.org
¹³CDMSO-d₆126.4–143.3Pyrazole C-4 beilstein-journals.org
¹³CDMSO-d₆87.5–88.7Quaternary Pyrazole C5(3) rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for verifying the molecular weight and assessing the purity of this compound. nih.gov In LC-MS analysis, the compound is typically ionized using techniques like Electrospray Ionization (ESI), and the resulting ions are analyzed by the mass spectrometer. For this compound, the expected molecular ion is observed as the protonated molecule, [M+H]⁺. This technique confirms the molecular formula and can detect and quantify impurities, making it crucial for quality control. epa.gov

Table 2: Mass Spectrometry Data for this compound.
Analysis TypeParameterObserved Value
LC-MSMolecular FormulaC₅H₈N₂O chemscene.comuni.lu
LC-MSMolecular Weight112.13 g/mol chemscene.com
LC-MS (ESI+)Molecular Ion Peak[M+H]⁺ = 113.07

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Tautomerism

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of the solid-state structure of a crystalline compound, offering precise data on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not detailed in the provided sources, analysis of closely related pyrazole derivatives reveals key structural features inherent to this class of compounds. nih.goviucr.org

Table 3: Representative Bond Lengths and Dihedral Angles in Substituted Pyrazole Rings.
ParameterTypical Value Range (Å or °)Significance
C-N Bond Length1.33–1.40 Å vulcanchem.comIndicates partial double bond character within the aromatic ring.
C-C Bond Length1.37–1.45 Å vulcanchem.comConsistent with aromatic C-C bonds.
N-N Bond Length~1.35 Å Reflects the single bond connecting the two nitrogen atoms.
Dihedral Angle (Pyrazole-Substituent)39.57° – 85.40° nih.goviucr.orgDefines the three-dimensional conformation and steric relationships.

In the solid state, pyrazole derivatives often engage in extensive intermolecular interactions, which dictate their crystal packing. Hydrogen bonding is a predominant force, particularly in pyrazol-5-ol systems. nih.goviucr.org The hydroxyl (-OH) group and the pyrazole ring's nitrogen atoms are excellent hydrogen bond donors and acceptors. mdpi.com In many related structures, molecules form inversion dimers through pairs of strong O—H⋯N hydrogen bonds, creating stable R²₂(8) ring motifs. iucr.orgnih.gov These dimers can be further linked by N—H⋯O hydrogen bonds, assembling into larger chains or two-dimensional networks. nih.goviucr.org Such interactions are fundamental to the stability and physical properties of the crystal lattice. mdpi.comcardiff.ac.uk

Table 4: Common Hydrogen Bonding Interactions in Pyrazol-5-ol Crystal Structures.
Donor (D)Acceptor (A)Interaction TypeResulting Motif
O-HN (pyrazole)Intermolecular D-H···AInversion Dimers (R²₂(8) ring) iucr.orgnih.gov
N-HO (hydroxyl/carbonyl)Intermolecular D-H···AChains or 2D Networks nih.goviucr.org
C-HO (hydroxyl/carbonyl)Intermolecular D-H···ANetwork Stabilization nih.gov

Computational Chemistry and Theoretical Studies on 1,3 Dimethyl 1h Pyrazol 5 Ol

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict the interaction between a small molecule, such as 1,3-dimethyl-1H-pyrazol-5-ol, and a macromolecular target, typically a protein. These studies are crucial in drug discovery and design, providing a rational basis for the development of new therapeutic agents.

Prediction of Binding Modes for Biological Targets

Molecular docking simulations are employed to predict the preferred orientation and binding affinity of this compound and its derivatives within the active site of a biological target. For instance, derivatives of pyrazole (B372694) have been investigated for their potential to inhibit various enzymes. researchgate.netresearchgate.net In silico evaluations help in understanding the binding modes to specific molecular targets. researchgate.net The nitrile group in related pyrazole derivatives, for example, can engage in hydrogen bonding and other interactions with biological molecules, which influences their bioactivity.

Computational studies on related pyrazole derivatives have been performed to predict their binding affinities against targets like aldose reductase and α‐glycosidase. researchgate.net For example, docking studies of pyrazole derivatives with the main protease (Mpro) of COVID-19 have been conducted to explore their potential antiviral activity. acs.org Similarly, the binding modes of pyrazole-based ligands to the F. oxysporum phytase domain have been investigated to identify potent inhibitors. frontiersin.org These studies highlight the importance of substituents on the pyrazole ring in determining the binding affinity and selectivity. The presence of different electronic effects (withdrawing or donating) from substituents can be more beneficial for improving potency than a single type of group. nih.gov

Below is a table summarizing some of the key computational parameters for this compound.

Computed Property Value Source
Molecular Weight112.13 g/mol nih.gov
XLogP3-AA0.3 nih.gov
Hydrogen Bond Donor Count1 chemscene.com
Hydrogen Bond Acceptor Count3 chemscene.com
Rotatable Bond Count0 chemscene.com
Topological Polar Surface Area38.05 Ų chemscene.com

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties and reactivity of molecules like this compound.

Electronic Structure Analysis (e.g., TD-DFT approach)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to study the excited states of molecules and predict their electronic absorption spectra. tandfonline.com For pyrazole derivatives, TD-DFT calculations can elucidate the nature of electronic transitions and help in the design of fluorescent probes and other photophysically active materials. researchgate.net The electronic structure of pyrazole derivatives has been investigated using DFT, providing insights into their frontier molecular orbitals (HOMO and LUMO). eurjchem.commdpi.com The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. mdpi.comvulcanchem.com For instance, a related nitro-substituted pyrazole derivative was found to have a HOMO-LUMO gap of 4.81 eV, suggesting moderate electrophilicity. vulcanchem.com

Prediction of Reactivity and Stability

Quantum chemical calculations can predict the reactivity and stability of this compound. researchgate.net DFT methods are used to calculate various molecular properties that correlate with reactivity, such as electrostatic potential maps and Fukui indices. vulcanchem.com These calculations can identify the most likely sites for electrophilic or nucleophilic attack. vulcanchem.com The stability of different tautomeric forms of pyrazole derivatives can also be assessed through energy calculations. mdpi.comresearchgate.net For example, theoretical calculations have shown that the enol form of a related pyrimidine-trione is more stable than the keto form, a finding supported by experimental NMR data. mdpi.com Natural Bond Orbital (NBO) analysis is another powerful tool to study intramolecular interactions and delocalization energies, which contribute to molecular stability. researchgate.net

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. These studies are essential for optimizing lead compounds in drug discovery. For pyrazole derivatives, computational SAR studies have been used to understand how different substituents on the pyrazole ring influence their biological activities, such as anti-inflammatory or antimicrobial effects. nih.govglobalresearchonline.net

By analyzing a series of related compounds, researchers can build predictive models. For instance, it has been observed that the introduction of different substituents on the pyrazole ring can significantly alter the herbicidal activity of quinclorac (B55369) derivatives. frontiersin.org Specifically, the activity of these compounds with a substituent on the phenyl ring followed the order: electron-drawing group > neutral group > donor-drawing group. frontiersin.org Computational methods can quantify these relationships, for example, by correlating electronic properties calculated by DFT with observed biological activity. nih.gov These in silico approaches allow for the rational design of new derivatives with enhanced potency and selectivity. researchgate.net

Biological and Pharmacological Research Applications of 1,3 Dimethyl 1h Pyrazol 5 Ol Derivatives

Medicinal Chemistry Investigations

The field of medicinal chemistry has extensively explored derivatives of 1,3-dimethyl-1H-pyrazol-5-ol for the development of new therapeutic agents. mdpi.comnih.govresearchgate.net The versatility of the pyrazole (B372694) core allows for the synthesis of a wide array of compounds with tailored biological activities. globalresearchonline.netresearchgate.net

Anticancer Activity Research

Derivatives of this compound have emerged as a promising class of compounds in the search for novel anticancer therapies. researchgate.netacs.orgresearchgate.neteurekaselect.comnih.gov Researchers have synthesized and evaluated numerous analogs, demonstrating their potential to inhibit the growth of various cancer cell lines through diverse mechanisms of action. researchgate.netacs.orgresearchgate.neteurekaselect.comnih.gov

One area of focus has been the development of 1-aroyl-3,5-dimethyl-1H-pyrazole derivatives. researchgate.neteurekaselect.com For instance, compound 9 , identified as 3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2',4'-difluorobiphenyl-4-ol, exhibited significant activity against the K-562 human immortalized myelogenous leukemia cell line, with a growth inhibition of 69.95% at a concentration of 10⁻⁵M and an IC₅₀ value of 4 µM. researchgate.neteurekaselect.com Further investigation revealed that this compound induces apoptosis in K-562 cells, suggesting its potential as a chemopreventive agent for chronic myelogenous leukemia. researchgate.neteurekaselect.com

Another study focused on 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives. acs.org Several of these compounds displayed excellent to mild antiproliferative activity against a panel of human cancer cell lines, including breast (MCF-7 and MDA-MB-231), cervical (HeLa), endometrial (Ishikawa), and prostate (PC-3) cancers, with IC₅₀ values ranging from 5.45 to 38.84 μM. acs.org Notably, compound 3m showed greater activity than the standard drug Tamoxifen against both MCF-7 and MDA-MB-231 breast cancer cell lines, with IC₅₀ values of 5.45 and 9.47 μM, respectively. acs.org

Furthermore, novel pyrazole-5-carboxamide derivatives have been synthesized and tested against six different cancer cell lines. researchgate.net Many of these compounds demonstrated promising cytotoxicity profiles when compared to the standard drug doxorubicin (B1662922). researchgate.net The synthesis of these compounds often begins with the cyclization of ethyl 2,4-dioxopentanoate and methylhydrazine to form ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate. researchgate.net

The anticancer potential of pyrazole derivatives is often attributed to their ability to inhibit various cellular targets. nih.gov For example, some derivatives have shown potent inhibitory activity against PI3 kinase, with one compound exhibiting an IC₅₀ of 0.25 μM against MCF7 breast cancer cells. nih.gov Others have been identified as potent dual inhibitors of EGFR and VEGFR-2, which could explain their superior anticancer properties. nih.gov

Compound ClassKey FindingsReference
1-Aroyl-3,5-dimethyl-1H-pyrazolesCompound 9 showed significant activity against K-562 leukemia cells (IC₅₀ = 4 µM) and induced apoptosis. researchgate.neteurekaselect.com
4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols)Compound 3m was more active than Tamoxifen against MCF-7 (IC₅₀ = 5.45 µM) and MDA-MB-231 (IC₅₀ = 9.47 µM) breast cancer cells. acs.org
Pyrazole-5-carboxamidesShowed promising cytotoxicity against six cancer cell lines compared to doxorubicin. researchgate.net
Pyrazole CarbaldehydesIdentified as potent PI3 kinase inhibitors with excellent cytotoxicity against MCF7 breast cancer cells (IC₅₀ = 0.25 μM). nih.gov
Selanyl-1H-pyrazolesActed as potent dual inhibitors of EGFR and VEGFR-2. nih.gov

Anti-inflammatory and Analgesic Properties

Derivatives of this compound have been a cornerstone in the development of anti-inflammatory and analgesic agents. mdpi.comnih.govinnovareacademics.inglobalresearchonline.netjst.go.jpresearchgate.net The well-known non-steroidal anti-inflammatory drug (NSAID) celecoxib, which contains a pyrazole core, highlights the therapeutic potential of this chemical class. mdpi.comnih.gov Research has continued to explore new pyrazole-based compounds with improved efficacy and safety profiles. nih.gov

One study synthesized a series of 1,3,5-trisubstituted pyrazole derivatives and evaluated their anti-inflammatory, analgesic, and antipyretic activities. jst.go.jp Another investigation focused on pyrazole-based dimeric compounds as novel anti-inflammatory agents. jst.go.jp Furthermore, a novel pyrazole derivative, AD 532, has shown promising results as a COX-2 inhibitor with both anti-inflammatory and analgesic effects. nih.gov In animal models, this compound demonstrated significant anti-inflammatory activity in carrageenan-induced paw edema and cotton pellet granuloma tests. nih.gov It also exhibited analgesic properties in the formalin-induced hyperalgesia and hot-plate tests. nih.gov Importantly, AD 532 showed no ulcerogenic effect and had minimal impact on renal function in toxicity studies, suggesting a favorable safety profile. nih.gov

The mechanism of action for the anti-inflammatory and analgesic effects of many pyrazole derivatives is linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. nih.govresearchgate.net By inhibiting COX-2, these compounds reduce the production of prostaglandins (B1171923), which are key mediators of inflammation and pain. researchgate.net Some pyrazole derivatives have also been investigated as dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), which could offer a broader anti-inflammatory effect by targeting both the prostaglandin (B15479496) and leukotriene pathways. nih.govd-nb.info

Compound/Derivative ClassActivityKey FindingsReference
1,3,5-Trisubstituted PyrazolesAnti-inflammatory, Analgesic, AntipyreticSynthesized and evaluated for multiple activities. jst.go.jp
Pyrazole-based Dimeric CompoundsAnti-inflammatoryDesigned and synthesized as novel anti-inflammatory agents. jst.go.jp
AD 532Anti-inflammatory, AnalgesicShowed significant activity in animal models with a good safety profile. nih.gov
General Pyrazole DerivativesAnti-inflammatoryAct as COX-2 inhibitors. researchgate.net
Dual COX-2/5-LOX InhibitorsAnti-inflammatoryTarget both prostaglandin and leukotriene pathways. nih.govd-nb.info

Antimicrobial and Antifungal Studies

The pyrazole scaffold is a well-established pharmacophore in the development of antimicrobial and antifungal agents. mdpi.comnih.govinnovareacademics.ininnovareacademics.in Derivatives of this compound have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens. mdpi.comnih.govinnovareacademics.ininnovareacademics.in

One study reported the synthesis of 1H-pyrazole-3-carboxylic acid derivatives and their evaluation for antibacterial activity against both Gram-positive (Bacillus cereus, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas putida) bacteria. mdpi.com Another series of pyrazole derivatives containing a quinolinyl chalcone (B49325) group was found to be potent against both bacterial and fungal strains. mdpi.com Furthermore, certain 3-(4-chlorophenyl)-5-((1-phenyl-3-aryl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-ones have shown good antibacterial activity. mdpi.com

In the realm of antifungal research, a series of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives were synthesized and tested against four types of phytopathogenic fungi: Alternaria porri, Marssonina coronaria, Cercospora petroselini, and Rhizoctonia solani. nih.gov The isoxazole (B147169) pyrazole carboxylate 7ai demonstrated significant antifungal activity against R. solani, with an EC₅₀ value of 0.37 μg/mL. nih.gov Additionally, some of the synthesized pyrazole carboxamides also displayed notable antifungal activity. nih.gov

Other research has explored 1,3,5-trisubstituted-2-pyrazoline derivatives, which have shown significant antimicrobial activity against E. coli, P. aeruginosa, B. subtilis, S. aureus, and A. niger. innovareacademics.in

Derivative ClassTarget OrganismsKey FindingsReference
1H-Pyrazole-3-carboxylic acidsGram-positive and Gram-negative bacteriaShowed good antibacterial activity. mdpi.com
Pyrazoles with quinolinyl chalconeBacteria and fungiPotent against both bacterial and fungal strains. mdpi.com
3-(4-chlorophenyl)-5-((1-phenyl-3-aryl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-onesBacteriaExhibited good antibacterial activity. mdpi.com
Isoxazolol pyrazole carboxylatesRhizoctonia solaniCompound 7ai showed significant antifungal activity (EC₅₀ = 0.37 μg/mL). nih.gov
Pyrazole carboxamidesPhytopathogenic fungiDisplayed notable antifungal activity. nih.gov
1,3,5-Trisubstituted-2-pyrazolinesBacteria and fungiDemonstrated significant antimicrobial activity. innovareacademics.in

Neuropharmacological Research, including mGluR5 Modulation

Derivatives of this compound have shown significant promise in the field of neuropharmacology, particularly as modulators of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). researchgate.netresearchgate.netacs.orgnih.govnih.govsigmaaldrich.com mGluR5 is a G-protein coupled receptor that plays a crucial role in synaptic plasticity and is implicated in various neurological and psychiatric disorders. researchgate.netresearchgate.net

A notable example is the compound CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide), which has been identified as a potent, selective, and centrally active positive allosteric modulator (PAM) of mGluR5. researchgate.netacs.orgnih.govnih.govsigmaaldrich.com CDPPB enhances the receptor's response to glutamate and has been shown to facilitate the extinction of cocaine-associated contextual memory in preclinical models, suggesting its potential as a novel treatment for drug addiction. nih.gov This effect appears to be mediated by both mGluR5 and NMDA receptors. nih.gov

Structure-activity relationship (SAR) studies on N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides have been conducted to optimize their potency and selectivity as mGluR5 PAMs. researchgate.netacs.orgnih.gov These studies revealed that electronegative substituents in the para-position of the benzamide (B126) moiety and a halogen atom in the ortho-position of the 1-phenyl ring can increase both binding and functional activities. researchgate.netacs.orgnih.gov This led to the development of analogs like VU-1545 (4-nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide), which exhibited significantly improved potency compared to CDPPB. researchgate.netacs.orgnih.gov

CompoundActivityKey FindingsReference
CDPPBmGluR5 Positive Allosteric ModulatorFacilitates extinction of cocaine contextual memory. nih.gov
VU-1545mGluR5 Positive Allosteric ModulatorShows increased potency compared to CDPPB. researchgate.netacs.orgnih.gov

Enzyme Inhibition Studies (e.g., COX-1, COX-2, AtHPPD, Superoxide (B77818) Dismutase)

Derivatives of this compound have been extensively studied as inhibitors of various enzymes, with a particular focus on cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). researchgate.netnih.govmdpi.com The selective inhibition of COX-2 over COX-1 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. mdpi.com

Numerous studies have reported the synthesis of pyrazole derivatives with potent and selective COX-2 inhibitory activity. researchgate.netmdpi.com For instance, a series of pyrrolo[3,4-d]pyridazinone derivatives bearing a 4-aryl-1-(1-oxoethyl)piperazine pharmacophore were found to be selective COX-2 inhibitors with no significant impact on the COX-1 isoform. mdpi.com Similarly, a study on N-hydroxyurea derivatives identified compounds that were dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), while being weak inhibitors of COX-1. nih.gov

The development of dual COX-2/5-LOX inhibitors is a promising approach to creating anti-inflammatory agents with a broader mechanism of action. nih.govd-nb.info By inhibiting both pathways, these compounds can simultaneously reduce the production of prostaglandins and leukotrienes, which are key mediators of inflammation. d-nb.info

Beyond COX enzymes, pyrazole derivatives have also been investigated as inhibitors of other enzymes. For example, some pyrazoles have shown inhibitory activity against AtHPPD (4-hydroxyphenylpyruvate dioxygenase), an enzyme involved in plant amino acid metabolism, suggesting their potential as herbicides. The ability of pyrazole derivatives to inhibit superoxide dismutase, an enzyme involved in oxidative stress, has also been explored.

Enzyme TargetDerivative ClassKey FindingsReference
COX-2Pyrrolo[3,4-d]pyridazinonesSelective inhibition of COX-2 over COX-1. mdpi.com
COX-2 and 5-LOXN-hydroxyureasDual inhibition with weak COX-1 activity. nih.gov
COX-1 and COX-2General PyrazolesInhibition of both isoforms to varying degrees. researchgate.net

Receptor Modulation

In addition to enzyme inhibition, derivatives of this compound have been investigated for their ability to modulate the activity of various receptors. evitachem.comresearchgate.netresearchgate.netacs.orgnih.gov As discussed in the neuropharmacology section, a significant area of research has been the development of positive allosteric modulators (PAMs) for the metabotropic glutamate receptor subtype 5 (mGluR5). researchgate.netresearchgate.netacs.orgnih.gov

Compounds like CDPPB and its analogs have demonstrated the ability to bind to an allosteric site on the mGluR5 receptor, thereby enhancing its response to the endogenous ligand glutamate. researchgate.netresearchgate.netacs.orgnih.gov This modulation of receptor activity has shown therapeutic potential in preclinical models of addiction and other neurological disorders. nih.gov

The ability of the pyrazole scaffold to be functionalized at multiple positions allows for the design of ligands with high affinity and selectivity for specific receptor subtypes. researchgate.net This has led to the exploration of pyrazole derivatives as modulators of other receptors as well, although the research on mGluR5 is the most prominent. The interaction of these compounds with receptors is often driven by the heterocyclic nature of the pyrazole ring and the specific functional groups attached to it. evitachem.com

Antidiabetic, Antioxidant, Antiviral, and Antitubercular Activities

The pyrazole nucleus is a versatile scaffold known to be associated with a wide range of pharmacological properties, including antidiabetic, antioxidant, antiviral, and antitubercular activities. mdpi.comekb.eg Research into derivatives of pyrazol-5-one, a tautomeric form of pyrazol-5-ol, has yielded compounds with notable bioactivity in these areas.

Antidiabetic and Antioxidant Activities Pyrazole derivatives are recognized for their potential as antidiabetic agents. mdpi.com Certain pyrazole-based compounds have been investigated for their ability to inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism. researchgate.net The inhibition of these enzymes can help in managing postprandial hyperglycemia. researchgate.net For instance, a series of novel pyrazole-based derivatives were synthesized and evaluated for their in vitro antidiabetic activity, with some compounds showing promising inhibition of α-amylase and α-glucosidase. researchgate.net

In addition to antidiabetic potential, the antioxidant properties of pyrazole derivatives have been a subject of study. globalresearchonline.netekb.eg Some pyrazole derivatives, such as those incorporating an oxadiazole moiety, have demonstrated noteworthy antioxidant capacities in various assays. researchgate.net Furthermore, a study on 1,3,5-trisubstituted-2-pyrazoline derivatives, which share a structural relationship with pyrazoles, identified compounds with significant antioxidant activity when compared to standards like ascorbic acid and rutin. nih.gov

Antiviral and Antitubercular Activities The pyrazole scaffold is a constituent of various molecules with demonstrated antiviral properties. globalresearchonline.neteurjchem.com While specific studies on the antiviral activity of this compound derivatives are limited in the provided context, the broader class of pyrazole derivatives has been explored for this purpose. eurjchem.com

In the realm of antitubercular research, derivatives of the closely related 3-methyl-pyrazol-5-one have shown significant promise. A study focused on the synthesis of 1-isonicotinoyl-3-methyl-4-(2-(substituted-phenyl)hydrazono)-1H-pyrazol-5(H)-ones, which were tested for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov Two compounds from this series demonstrated potent antitubercular activity, with minimum inhibitory concentrations (MIC) in the micromolar range. nih.gov This highlights the potential of the pyrazol-5-one scaffold in developing new antitubercular agents. nih.govresearchgate.netinnovareacademics.in

Table 1: Antitubercular Activity of 3-Methyl-Pyrazol-5-one Derivatives

Compound Name Minimum Inhibitory Concentration (MIC) in µM Minimum Inhibitory Concentration (MIC) in µg/mL
4-(2-(2,6-dichlorophenyl)hydrazono)-1-isonicotinoyl-3-methyl-1H-pyrazol-5(4H)-one 0.0034 1.66
4-(2-(1-isonicotinoyl-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)hydrazinyl) benzenesulfonamide 0.0032 1.64

Source: European Journal of Chemistry, 2011. nih.gov

Agrochemical Research Applications

The pyrazole structure is a cornerstone in the development of modern agrochemicals due to its adaptability and the diverse biological activities of its derivatives. researchgate.net Compounds containing the pyrazole ring system are utilized in crop protection and have led to the commercialization of several pesticides. globalresearchonline.net Derivatives of this compound, in particular, have been investigated for their utility in agricultural applications, primarily as herbicides. mdpi.com

Derivatives of this compound have emerged as a significant class of herbicides. Research has focused on synthesizing new compounds by modifying this pyrazole core to discover potent herbicidal agents.

One major area of research involves the development of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. HPPD is a key enzyme in plants for plastoquinone (B1678516) and tocopherol biosynthesis, and its inhibition leads to bleaching symptoms and ultimately, plant death. Several commercial herbicides target this enzyme. In one study, a series of aryloxyacetic acid derivatives were synthesized where the 1,3-dicarbonyl unit, a known pharmacophore for HPPD inhibition, was replaced with a substituted this compound moiety. These pyrazole-containing compounds generally exhibited more potent HPPD inhibitory activities compared to their cyclohexanedione counterparts.

Another approach has been the modification of existing herbicides, such as quinclorac (B55369), by incorporating a 3-methyl-1H-pyrazol-5-yl group. researchgate.net Quinclorac is a selective herbicide used for controlling barnyard grass in rice paddies. researchgate.net By creating ester derivatives of quinclorac with various substituted 3-methyl-1H-pyrazol-5-ols, researchers developed new compounds with enhanced herbicidal potency. researchgate.net

The development of novel pesticides often involves identifying and optimizing lead structures that exhibit desired biological activity and selectivity. The this compound scaffold has proven to be a valuable starting point for creating new herbicidal molecules.

In the development of HPPD inhibitors, specific derivatives of this compound showed inhibitory constants (Ki) comparable to the commercial herbicide mesotrione. For example, compounds designated as I12 and I23 in one study had Ki values of 0.011 µM and 0.012 µM, respectively, against Arabidopsis thaliana HPPD (AtHPPD).

Similarly, in the optimization of quinclorac, the derivative 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (designated 10a) was identified as a highly effective herbicide against barnyard grass. researchgate.net This compound exhibited an EC₅₀ value of 10.37 g/ha in greenhouse experiments and showed efficacy in field trials at a rate of 150 g/ha, which was comparable to quinclorac at 300 g/ha. researchgate.net This demonstrates the successful development of a potential new pesticide from the this compound core. researchgate.net

Table 2: Herbicidal Activity of this compound Derivatives

Compound Target Weed Activity Type Measurement Value
Compound I12 (an aryloxyacetic acid derivative) Arabidopsis thaliana HPPD Inhibition Kᵢ 0.011 µM
Compound I23 (an aryloxyacetic acid derivative) Arabidopsis thaliana HPPD Inhibition Kᵢ 0.012 µM
1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (10a) Barnyard Grass Herbicidal Efficacy EC₅₀ 10.37 g/ha
1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (8l) Barnyard Grass Herbicidal Efficacy EC₅₀ 10.53 g/ha

Source: Beilstein Archives, 2019 ; Frontiers in Chemistry, 2021. researchgate.net

Herbicidal Activity and Plant Growth Regulation

Biochemical Pathway Modulation

Research has identified specific molecular targets for derivatives of this compound and related pyrazole compounds.

As discussed in the agrochemical context, a primary molecular target for herbicidal derivatives is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). These compounds act as inhibitors, binding to the enzyme's active site and preventing its normal function, which disrupts a critical biosynthetic pathway in susceptible plants.

In the context of pharmacology, other pyrazole derivatives have been shown to interact with different enzymes and receptors. For instance, some pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key to the inflammatory response. While not specific to this compound, a notable example of a pyrazole derivative modulating a key signaling protein is 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB). This compound acts as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), enhancing the receptor's response to glutamate. This demonstrates that the pyrazole scaffold can be tailored to interact with specific sites on complex proteins like G-protein coupled receptors.

By interacting with their molecular targets, derivatives of this compound can exert a significant influence on entire biochemical pathways.

The inhibition of the HPPD enzyme by herbicidal pyrazole derivatives directly impacts the carotenoid biosynthesis pathway in plants. The lack of carotenoids leads to the photooxidation of chlorophyll, resulting in the characteristic bleaching effect and cessation of photosynthesis, ultimately causing plant death.

Interaction with Specific Molecular Targets

Structure-Activity Relationship (SAR) Analysis in Biological Systems

The biological activity of this compound derivatives is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) analysis, which examines how the chemical structure of a compound influences its biological activity, is a important tool in the development of new therapeutic agents and agrochemicals.

The potency and selectivity of this compound derivatives can be significantly altered by the introduction of various substituents at different positions on the pyrazole ring and its associated moieties.

In the context of herbicidal activity, the nature of the substituent on the phenyl ring of quinclorac derivatives containing a 3-methyl-1H-pyrazol-5-yl group plays a crucial role. Research has shown that the herbicidal activity follows the trend: electron-withdrawing group > neutral group > donor-drawing group. nih.govfrontiersin.org This is similar to the effect observed with a substituted benzyl (B1604629) group on the pyrazole ring. nih.govfrontiersin.org For instance, the presence of a 2-fluorophenyl group or a dimethyl group on the pyrazole ring led to compounds with excellent inhibitory effects on barnyard grass. nih.govfrontiersin.org Specifically, 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate and 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate demonstrated high efficacy. nih.govfrontiersin.orgresearchgate.net

For positive allosteric modulators of the metabotropic glutamate-5 receptor (mGluR5), SAR studies on N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides revealed that electronegative substituents on the benzamide part increase potency. acs.orgresearchgate.net Further enhancement of both binding and functional activity was achieved by adding a halogen atom to the ortho-position of the 1-phenyl ring. acs.orgresearchgate.net

In the development of amine oxidase inhibitors, the substituents on the phenyl rings of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives are critical for potency and selectivity. tandfonline.com An electron-donating substituent on the phenyl group at position 5 of the pyrazoline ring increases enzyme inhibition. tandfonline.com This effect is further amplified by the presence of an electron-withdrawing group on the phenyl ring at position 3. tandfonline.com

The following table summarizes the influence of substituents on the biological activity of pyrazole derivatives:

Derivative Class Substituent Type & Position Effect on Activity Reference
Quinclorac Derivatives (Herbicides)Electron-withdrawing group on phenyl ringIncreased herbicidal potency nih.govfrontiersin.org
Quinclorac Derivatives (Herbicides)2-fluorophenyl or dimethyl group on pyrazoleExcellent inhibition of barnyard grass nih.govfrontiersin.org
N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides (mGluR5 modulators)Electronegative substituent on benzamide moietyIncreased potency acs.orgresearchgate.net
N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides (mGluR5 modulators)Halogen at ortho-position of 1-phenyl ringIncreased binding and functional activity acs.orgresearchgate.net
1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazoles (Amine oxidase inhibitors)Electron-donating group at C5-phenylIncreased enzyme inhibition tandfonline.com
1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazoles (Amine oxidase inhibitors)Electron-withdrawing group at C3-phenylFurther increased enzyme inhibition tandfonline.com

The rational design of new bioactive derivatives of this compound is a key strategy in medicinal chemistry and agrochemical research. nih.govias.ac.in This approach leverages an understanding of SAR to create novel compounds with enhanced efficacy and selectivity. nih.gov The pyrazole scaffold is considered a "privileged structure" due to its presence in a wide array of drugs, making it an attractive starting point for new drug development. nih.govmdpi.com

One successful strategy involves the molecular hybridization of the pyrazole moiety with other pharmacologically active scaffolds. acs.org For example, linking indole (B1671886) derivatives to a pyrazole core has led to the development of potent antitumor agents. acs.org This approach aims to combine the beneficial properties of both fragments to create a more effective molecule.

In the field of herbicides, the design of novel 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors has benefited from the pyrazole scaffold. rsc.orgresearchgate.net By starting with a known pyrazole-containing herbicide and systematically modifying its structure, researchers have been able to develop new derivatives with improved herbicidal activity and, in some cases, better crop safety. rsc.org For example, a series of 1-acyl-3-phenyl-pyrazol benzophenones were designed and synthesized, leading to compounds with good herbicidal activity against barnyard grass, some of which were more potent than the commercial herbicide pyrazoxyfen. rsc.org

The synthesis of pyrazolo[1,5-a]pyrimidines is another area where rational design is employed. mdpi.com These fused heterocyclic systems have shown significant potential as antitumor agents. mdpi.com The synthetic versatility of the pyrazolo[1,5-a]pyrimidine (B1248293) core allows for structural modifications that can be tailored to target specific biological pathways involved in cancer. mdpi.com

Influence of Substituents on Potency and Selectivity

Preclinical and In Vivo Studies of this compound Derivatives

Preclinical and in vivo studies are essential for evaluating the therapeutic or practical potential of newly synthesized this compound derivatives. These studies provide crucial data on the efficacy and selectivity of these compounds in biological systems.

Derivatives of this compound have been evaluated for their anticancer activity against various human cancer cell lines. These in vitro studies are a primary step in identifying potential chemotherapeutic agents.

For instance, novel pyrazole-indole hybrids have demonstrated significant antitumor activity. acs.org Specifically, compounds 7a and 7b showed excellent anticancer inhibition against the HepG2 (liver cancer) cell line, with IC₅₀ values of 6.1 ± 1.9 and 7.9 ± 1.9 μM, respectively, which were more potent than the standard drug doxorubicin (IC₅₀ = 24.7 ± 3.2 μM). acs.org Further studies on these compounds in HepG2 cells revealed they induce apoptosis and affect the cell cycle. acs.org

Another study reported on 1-aroyl-3,5-dimethyl-1H-pyrazole derivatives. researchgate.net Compound 9 in this series, 3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2′,4′-difluorobiphenyl-4-ol, showed significant activity against the K-562 human immortalized myelogenous leukemia cell line, with an IC₅₀ value of 4 μM. researchgate.net This compound was found to induce apoptosis in K-562 cells. researchgate.net

The table below presents the in vitro anticancer activity of selected pyrazole derivatives:

Compound/Derivative Cancer Cell Line Activity (IC₅₀) Reference
Pyrazole-indole hybrid 7a HepG2 (Liver)6.1 ± 1.9 μM acs.org
Pyrazole-indole hybrid 7b HepG2 (Liver)7.9 ± 1.9 μM acs.org
1-Aroyl-3,5-dimethyl-1H-pyrazole 9 K-562 (Leukemia)4 μM researchgate.net
4,4′-(arylmethylene)bis(1H-pyrazol-5-ol) derivativesVarious5.45 to 38.84 μM acs.org
Pyrazole analogue 5b K562 (Leukemia)0.021 μM mdpi.com
Pyrazole analogue 5b MCF-7 (Breast)1.7 μM mdpi.com
Pyrazole analogue 5b A549 (Lung)0.69 μM mdpi.com

It is noteworthy that some pyrazole derivatives have shown high potency and selectivity against specific cancer cell lines, making them promising candidates for further development. mdpi.com

In the agricultural sector, this compound derivatives have been extensively studied for their herbicidal properties in both greenhouse and field settings.

Greenhouse experiments have demonstrated that quinclorac derivatives containing a 3-methyl-1H-pyrazol-5-yl group have excellent inhibitory effects on barnyard grass. nih.govfrontiersin.org For example, compounds 8l (1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate) and 10a (1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate) showed EC₅₀ values of 10.53 g/ha and 10.37 g/ha, respectively. nih.govfrontiersin.orgresearchgate.net Importantly, a greenhouse safety experiment on rice showed that compound 10a had almost no detrimental effect on the crop's plant height and fresh weight at the 1-2 leaf stage after 14 days of treatment. nih.govresearchgate.net

Field assays conducted over two seasons (2019 and 2020) confirmed the herbicidal efficacy of compound 10a . nih.govresearchgate.net At a concentration of 150 g/ha, 10a demonstrated a herbicidal effect on barnyard grass equivalent to 300 g/ha of the commercial herbicide quinclorac. nih.govfrontiersin.orgresearchgate.net The control effect of 10a on barnyard grass increased with its concentration, with the weeding effect being more pronounced at 21 days post-application compared to 14 days. frontiersin.org However, the compound was less effective against broad-leaved weeds like Monochoria vaginalis and Ludwigia prostrata. frontiersin.org

The following table summarizes the field assay results for compound 10a :

Compound Concentration (g a.i./ha) Target Weed Control Effect (2019) Control Effect (2020) Reference
10a45Barnyard grass40.7% (14 days), 52.4% (21 days)Similar to 2019 frontiersin.org
10a150Barnyard grass89.2% (14 days), 94.5% (21 days)Similar to 2019 frontiersin.org
Quinclorac (Control)300Barnyard grassEqual to 10a at 150 g/haEqual to 10a at 150 g/ha frontiersin.org

These findings highlight the potential of this compound derivatives as effective and selective herbicides for controlling problematic weeds in rice cultivation. nih.govresearchgate.net

Advanced Applications and Future Research Directions

Development of Fluorescent Probes and Bioimaging Agents

The inherent electronic properties and biocompatibility of the N-heteroaromatic scaffold make pyrazole (B372694) derivatives, including 1,3-dimethyl-1H-pyrazol-5-ol, excellent candidates for the development of fluorescent probes. researchgate.net These probes are crucial for bioimaging, a technique that allows for the visualization of biological processes in real-time within living cells and organisms. researchgate.netfrontiersin.org

Researchers are focusing on designing "turn-on" fluorescent sensors, where the fluorescence signal is activated in the presence of a specific analyte. frontiersin.org This approach offers high sensitivity and reduces the chances of false-positive signals. frontiersin.org For instance, pyrazole-based sensors have been developed for the detection of metal ions like Fe(III) and Al(III). researchgate.net The development of probes that are activated by specific enzymes overexpressed in tumor tissues is a particularly promising area, offering the potential for more accurate cancer diagnosis and intraoperative fluorescence imaging. frontiersin.org The design of these probes often involves merging a fluorogenic enzyme substrate with a cell-penetrating peptide to enhance cellular uptake and imaging accuracy. frontiersin.org

Pyrazole-containing Polymers and Advanced Materials

The versatility of the pyrazole ring extends to the field of materials science, where it is incorporated into polymers and other advanced materials. Pyrazole-containing compounds are recognized for their utility as synthetic intermediates in preparing a range of important chemicals for materials science and industrial applications. researchgate.netmdpi.com The unique properties of pyrazoles contribute to the development of materials with specific thermal, electronic, and photophysical characteristics. researchgate.netmdpi.com

Recent research has explored the synthesis of pyrazole derivatives for applications in high-energy density materials, which are used for energy generation and as propellants. researchgate.net The development of such materials is an emerging and critical area of investigation. researchgate.net Furthermore, the ability of pyrazoles to form coordination complexes is being exploited in the design of functional materials. researchgate.net

Exploration of Pyrazole Hybrids and Fused Systems

Creating hybrid molecules and fused systems by combining the this compound scaffold with other heterocyclic rings is a key strategy to enhance biological activity and create novel functionalities. researchgate.net Fused pyrazoles like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines are of significant interest due to their diverse biological and physicochemical properties. mdpi.comresearchgate.net

For example, this compound has been used as a starting material in the synthesis of acylpyrazoles. mdpi.comencyclopedia.pub In one synthetic route, it reacts with N-substituted isoindoline-1,3-dione derivatives to form pyrazole esters, which then undergo a Fries rearrangement to yield 4-aroylpyrazoles. mdpi.comencyclopedia.pub These compounds have been investigated for their herbicidal properties. mdpi.comencyclopedia.pub Another approach involves the condensation reaction of 5-aminopyrazoles with other molecules to create pyrazole-oxindole hybrid systems. mdpi.com The synthesis of these complex structures is an active area of research, with a focus on developing efficient and selective methods. mdpi.comresearchgate.net

Green Chemistry Approaches in Pyrazole Synthesis

In line with the growing emphasis on sustainable chemistry, researchers are developing greener methods for synthesizing pyrazole derivatives. benthamdirect.comresearchgate.net Traditional synthesis methods often require large quantities of polar solvents and catalysts. benthamdirect.com Green chemistry approaches aim to reduce or eliminate the use of hazardous substances, shorten reaction times, and improve energy efficiency. researchgate.netresearchgate.net

Key green techniques being applied to pyrazole synthesis include:

Microwave-assisted synthesis : This method can significantly reduce reaction times and solvent usage while improving selectivity and thermal stability. benthamdirect.comresearchgate.netnih.gov

Ultrasound-assisted synthesis : Ultrasound irradiation provides an alternative energy source, often used for processes that require milder conditions. benthamdirect.comresearchgate.netnih.gov

Catalyst-free synthesis in water : Water is an environmentally benign solvent, and performing reactions in water at room temperature represents a significant step towards sustainability. researchgate.netthieme-connect.com One-pot, multi-component reactions in aqueous media are being developed to synthesize various pyrazole derivatives. researchgate.netthieme-connect.com

Use of reusable catalysts : The development of eco-friendly and reusable catalysts, such as nano-ZnO, is another important strategy. mdpi.com

These advancements not only make the synthesis of pyrazoles more environmentally friendly but also often lead to higher yields and simpler product purification. benthamdirect.commdpi.com

Emerging Therapeutic Areas for Pyrazole Derivatives

The pyrazole scaffold is a pharmacologically important structure found in numerous approved drugs. middlebury.edunih.gov Derivatives of this compound are being actively investigated for a wide range of therapeutic applications. The biological activity of these compounds is often attributed to the pyrazole nucleus. nih.govglobalresearchonline.net

Emerging therapeutic areas for pyrazole derivatives include:

Anticancer agents : Pyrazole derivatives have shown promise as antitumor agents. nih.govnih.gov For example, a series of 1,3-dimethyl-1H-pyrazole-based imidazo[4,5-b]pyridines have been synthesized and evaluated for their potential in cancer therapy. nih.gov

Antimicrobial agents : With the rise of antibiotic resistance, there is a pressing need for new antimicrobial compounds. Pyrazole derivatives have demonstrated antibacterial and antifungal activities. nih.gov

Anti-inflammatory agents : The pyrazole core is present in well-known anti-inflammatory drugs, and research continues to explore new derivatives with improved efficacy. researchgate.netijnrd.org

Neuroprotective and Anticonvulsant agents : Pyrazole derivatives have shown potential in treating neurological disorders and have been investigated for their anticonvulsant properties. globalresearchonline.netresearchgate.netresearchgate.net

Antidiabetic agents : Some pyrazole derivatives act as kinase inhibitors for the potential treatment of type 2 diabetes. nih.gov

The following table summarizes some of the key therapeutic activities of pyrazole derivatives:

Therapeutic AreaActivityReference
OncologyAntitumor, Anticancer nih.govnih.gov
Infectious DiseasesAntimicrobial, Antifungal, Antiviral nih.govresearchgate.net
InflammationAnti-inflammatory, Analgesic researchgate.netijnrd.org
NeurologyAnticonvulsant, Neuroprotective globalresearchonline.netresearchgate.netresearchgate.net
Metabolic DisordersAntidiabetic nih.gov

Challenges and Opportunities in this compound Research

While the field of this compound research is rich with opportunities, it also faces several challenges. A primary challenge is the development of highly selective and efficient synthetic methods for creating complex derivatives and fused systems. researchgate.net Achieving regioselectivity in these reactions is often difficult. nih.gov

Another significant challenge lies in the translation of promising laboratory findings into clinical applications. This includes overcoming issues such as drug resistance, potential toxicity, and unfavorable drug-drug interactions, which are common hurdles in drug development. researchgate.net For instance, while azole-based compounds are effective antifungal agents, resistance is a growing concern. researchgate.net

Despite these challenges, the opportunities for future research are vast. The continued exploration of green synthesis methods will be crucial for the sustainable production of pyrazole derivatives. benthamdirect.comresearchgate.net There is also great potential in combining the this compound scaffold with other pharmacophores to create hybrid drugs with enhanced efficacy and novel mechanisms of action. researchgate.net Furthermore, the application of computational methods, such as molecular docking, can aid in the rational design of new derivatives with specific biological targets, accelerating the drug discovery process. researchgate.net The versatility of this compound ensures that it will remain a key focus of research in medicinal chemistry and materials science for the foreseeable future.

Q & A

What synthetic methodologies are optimal for preparing 1,3-dimethyl-1H-pyrazol-5-ol, and how can reaction conditions be tailored to improve yield?

Basic Research Focus
The synthesis of this compound typically involves cyclocondensation of hydrazine derivatives with β-keto esters or diketones. For example, methylhydrazine can react with acetylacetone derivatives under acidic or basic conditions to form the pyrazole core. Optimization includes adjusting solvent polarity (e.g., ethanol or acetonitrile), temperature (reflux conditions), and catalysts (e.g., acetic acid or K₂CO₃) to enhance regioselectivity and yield . Post-synthesis purification via column chromatography or recrystallization ensures product purity.

How do solvent-dependent tautomeric equilibria impact the characterization of this compound, and what analytical techniques resolve these ambiguities?

Advanced Research Focus
this compound exhibits tautomerism, with the dominant form varying by solvent polarity:

  • Water : Enol form (OH group retained) .
  • CCl₄ : Keto-enol equilibrium .
  • DMSO : Keto form (OH converted to =O) .
    Characterization requires multi-technique approaches:
  • ¹H/¹³C NMR : Compare chemical shifts in deuterated solvents (D₂O, CDCl₃, DMSO-d₆) to identify tautomers.
  • X-ray crystallography : Resolve solid-state structures using programs like SHELXL .
  • UV-Vis spectroscopy : Monitor tautomeric shifts via absorbance changes.

What strategies are effective for designing biologically active derivatives of this compound, and how are their activities validated?

Advanced Research Focus
Derivatization often targets the hydroxyl or methyl groups:

  • Carboxylation : React with POCl₃/DMF to form 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride, a precursor for amides or esters .
  • Substitution : Introduce aryl/alkyl groups at the 4-position via nucleophilic aromatic substitution .
    Biological validation includes:
  • Enzyme assays : Test inhibition of targets like superoxide dismutase .
  • Cellular studies : Evaluate cytotoxicity or anti-inflammatory activity in cell lines.
  • Molecular docking : Predict binding modes using software like AutoDock.

How can computational models predict the tautomeric distribution of this compound in different environments?

Advanced Research Focus
Computational tools (e.g., Chemaxon’s tautomerization models) apply empirical rules to predict solvent-dependent equilibria:

  • Quantum mechanics (QM) : Calculate relative energies of tautomers using DFT (e.g., B3LYP/6-31G*).
  • Molecular dynamics (MD) : Simulate solvent interactions to assess stability .
  • pKa prediction : Estimate protonation states using algorithms like MarvinSketch. Validated experimental data (NMR, crystallography) are critical for model calibration .

What challenges arise in crystallographic refinement of this compound due to tautomerism, and how are they addressed?

Advanced Research Focus
Tautomerism complicates electron density maps, leading to ambiguous atomic positions. Solutions include:

  • High-resolution data : Use synchrotron sources to achieve <1.0 Å resolution.
  • SHELX refinement : Apply restraints for bond lengths/angles and refine occupancy ratios for mixed tautomers .
  • Hydrogen bonding analysis : Identify tautomeric forms via donor-acceptor distances in the crystal lattice .

What are the limitations of current synthetic routes for this compound, and how can green chemistry principles improve scalability?

Basic Research Focus
Limitations include:

  • Low regioselectivity : Competing pathways yield byproducts.
  • Toxic reagents : Use of POCl₃ or halogenated solvents .
    Green alternatives:
  • Microwave-assisted synthesis : Reduces reaction time and energy.
  • Biocatalysis : Enzymatic cyclization minimizes waste.
  • Solvent-free conditions : Mechanochemical grinding improves atom economy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.